molecular formula C9H5N3OS B13932295 alpha-[Benzthiazol-2-yl]-alpha-oximino-acetonitrile

alpha-[Benzthiazol-2-yl]-alpha-oximino-acetonitrile

Cat. No.: B13932295
M. Wt: 203.22 g/mol
InChI Key: USOUGMJKPPEOEY-UHFFFAOYSA-N
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Description

ACETONITRILE, 2(3H)-BENZOTHIAZOLYLIDENENITROSO- is a complex organic compound that combines the properties of acetonitrile and benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETONITRILE, 2(3H)-BENZOTHIAZOLYLIDENENITROSO- typically involves the reaction of 2-aminobenzothiazole with acetonitrile under specific conditions. One common method includes the use of a catalyst such as titanium dioxide-zirconium dioxide (TiO2-ZrO2) to facilitate the reaction. The reaction is carried out at a temperature of around 60°C for 15-25 minutes, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

ACETONITRILE, 2(3H)-BENZOTHIAZOLYLIDENENITROSO- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitroso group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

ACETONITRILE, 2(3H)-BENZOTHIAZOLYLIDENENITROSO- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ACETONITRILE, 2(3H)-BENZOTHIAZOLYLIDENENITROSO- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simple nitrile compound used as a solvent and intermediate in organic synthesis.

    Benzothiazole: A heterocyclic compound with applications in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

ACETONITRILE, 2(3H)-BENZOTHIAZOLYLIDENENITROSO- is unique due to its combined properties of acetonitrile and benzothiazole. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2-hydroxyiminoacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS/c10-5-7(12-13)9-11-6-3-1-2-4-8(6)14-9/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOUGMJKPPEOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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